(2E)-3-(2-chlorophenyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide
Description
The compound (2E)-3-(2-chlorophenyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide is a synthetic small molecule featuring a conjugated enamide backbone linked to a 1,3,4-oxadiazole heterocycle. Key structural elements include:
- 2-Chlorophenyl group: Enhances lipophilicity and may influence receptor binding through halogen interactions.
- 1,3,4-Oxadiazole core: A five-membered heterocycle known for metabolic stability and hydrogen-bonding capacity, often used in drug design.
- 3,4,5-Trimethoxyphenyl substituent: A motif associated with microtubule-targeting activity in anticancer agents (e.g., combretastatin analogs).
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O5/c1-26-15-10-13(11-16(27-2)18(15)28-3)19-23-24-20(29-19)22-17(25)9-8-12-6-4-5-7-14(12)21/h4-11H,1-3H3,(H,22,24,25)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXSBSQMRRSUIV-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)C=CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-3-(2-chlorophenyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide is a derivative of oxadiazole known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.
- Molecular Formula : C19H18ClN3O7S
- Molecular Weight : 467.88 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of the compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway may include:
- Formation of the oxadiazole ring.
- Introduction of the chlorophenyl and trimethoxyphenyl groups.
- Final coupling to yield the prop-2-enamide structure.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties against various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) values indicate potent activity against Gram-positive and Gram-negative bacteria.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 0.25 | Escherichia coli |
| Compound B | 0.50 | Pseudomonas aeruginosa |
These findings suggest that the compound could serve as a lead molecule in developing new antimicrobial agents.
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity:
- Studies report effective inhibition against fungi such as Candida albicans with MIC values comparable to established antifungal agents.
Anticoagulant Activity
Research has also evaluated the anticoagulant potential of related compounds through assays like activated partial thromboplastin time (APTT) and prothrombin time (PT):
- Compounds derived from oxadiazole structures have shown promising anticoagulant effects that could lead to new treatments for thromboembolic disorders.
Case Studies
- Antimicrobial Efficacy : A study published in the Saudi Journal of Biological Sciences highlighted that derivatives of oxadiazole exhibited significant antimicrobial activity, with some compounds achieving lower MIC values than traditional antibiotics .
- Anticoagulant Properties : Another investigation reported that certain oxadiazole derivatives significantly prolonged APTT times compared to controls, indicating potential use in anticoagulation therapy .
Comparison with Similar Compounds
Comparison with Structural Analogs
Compounds Sharing the 1,3,4-Oxadiazole Core
a. N-Phenyl-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides
- Structure : Similar oxadiazole core but substituted with a sulfanyl-acetamide group instead of an enamide .
- Activity : Exhibited broad-spectrum antimicrobial activity (e.g., against Staphylococcus aureus and Candida albicans), suggesting the sulfanyl group enhances interactions with microbial enzymes.
- Key Differences: The enamide in the target compound may improve membrane permeability due to reduced polarity compared to the sulfanyl-acetamide.
b. 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides
- Structure : Oxadiazole core with a thiazole-methyl-sulfanyl substituent and propanamide tail .
- Synthesis : Utilized hydrazine and carbon disulfide under reflux, contrasting with the target compound’s likely condensation-based synthesis.
- Propanamide chain length vs. the target’s enamide may influence conformational flexibility.
Compounds with Varied Heterocyclic Cores
a. N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine
- Structure : Replaces oxadiazole with a 1,2,4-triazole core, retaining the 2-chlorophenyl and trimethoxyphenyl groups .
- Crystallography : Single-crystal X-ray data (R factor = 0.051) confirmed planar geometry, akin to the target compound’s E-configuration.
- The sulfanyl-methylbenzyl group introduces steric bulk absent in the target compound.
b. (2E)-3-(2-Chlorophenyl)-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}prop-2-enamide
Functional Group Comparison
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for constructing the 1,3,4-oxadiazole core in this compound?
- Methodological Answer : The 1,3,4-oxadiazole ring can be synthesized via cyclization of acylhydrazides using dehydrating agents like POCl₃ or PCl₅. For example, hydrazide intermediates derived from 3,4,5-trimethoxybenzoic acid can be treated with carbon disulfide (CS₂) and KOH under reflux, followed by oxidative cyclization (e.g., with I₂/H₂SO₄) to yield the oxadiazole core. Reaction conditions (solvent, temperature, and catalyst) must be optimized to avoid side products like thiadiazoles .
Q. How can the E-configuration of the enamide group be confirmed experimentally?
- Methodological Answer : The E-configuration is confirmed via X-ray crystallography (as in for a structurally similar compound) or NMR spectroscopy. In NOESY experiments, the absence of cross-peaks between the α,β-unsaturated protons and the 2-chlorophenyl group supports the trans (E) geometry. Additionally, coupling constants (J ≈ 12–16 Hz for trans vinyl protons in ¹H-NMR) provide further evidence .
Q. What purification techniques are recommended to isolate this compound from reaction mixtures?
- Methodological Answer : Column chromatography using silica gel with a gradient of ethyl acetate/hexane (e.g., 30–70%) is effective. For polar byproducts, recrystallization from ethanol or methanol can enhance purity. Monitoring via TLC with UV visualization or iodine staining is critical to track fractions containing the target compound .
Advanced Research Questions
Q. How do structural modifications (e.g., chloro vs. methoxy substituents) affect the compound’s bioactivity?
- Methodological Answer : Conduct a structure-activity relationship (SAR) study by synthesizing analogs with substituent variations (e.g., replacing 3,4,5-trimethoxyphenyl with halogenated or nitro groups). Evaluate bioactivity in assays such as enzyme inhibition (e.g., kinase or protease assays) or cytotoxicity screens. Computational docking studies (using software like AutoDock) can predict binding interactions, which should be validated experimentally via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .
Q. How can discrepancies between computational predictions and experimental bioassay data be resolved?
- Methodological Answer : Re-evaluate force field parameters in molecular dynamics simulations to account for solvation effects or conformational flexibility of the oxadiazole ring. Use advanced quantum mechanical calculations (e.g., DFT with B3LYP/6-31G* basis sets) to refine electronic properties. Experimentally, employ orthogonal assays (e.g., SPR alongside enzymatic assays) to confirm target engagement and rule off-target effects .
Q. What strategies mitigate instability of the enamide group under physiological conditions?
- Methodological Answer : Stabilize the enamide via prodrug approaches (e.g., esterification of the amide nitrogen) or formulation in lipid-based nanoparticles. Monitor degradation kinetics using HPLC-MS under simulated physiological conditions (pH 7.4, 37°C). Introduce steric hindrance (e.g., methyl groups adjacent to the double bond) to reduce hydrolysis susceptibility .
Data Contradiction & Validation
Q. How should conflicting results in biological activity across cell lines be addressed?
- Methodological Answer : Standardize assay conditions (e.g., cell passage number, serum concentration, and incubation time). Use CRISPR-edited isogenic cell lines to isolate genetic variables. Validate findings via Western blotting or qPCR to correlate activity with target protein expression levels. Cross-reference with publicly available databases (e.g., ChEMBL) to contextualize potency ranges .
Q. What analytical methods resolve ambiguities in crystallographic vs. spectroscopic data for this compound?
- Methodological Answer : Perform single-crystal X-ray diffraction (as in ) to establish absolute configuration. Compare with solid-state NMR (¹³C CP/MAS) to assess crystallinity and polymorphism. For solution-state discrepancies (e.g., tautomerism), use variable-temperature NMR to detect dynamic processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
